molecular formula C6H8F2O2 B1480485 3-(2,2-Difluorocyclopropyl)propanoic acid CAS No. 1955499-07-6

3-(2,2-Difluorocyclopropyl)propanoic acid

Cat. No.: B1480485
CAS No.: 1955499-07-6
M. Wt: 150.12 g/mol
InChI Key: MTSCXZQZHWSLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluorocyclopropyl)propanoic acid is an organic compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol It is characterized by the presence of a difluorocyclopropyl group attached to a propanoic acid moiety

Preparation Methods

The synthesis of 3-(2,2-Difluorocyclopropyl)propanoic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of difluorocarbene with alkenes to form difluorocyclopropanes, which are then subjected to further chemical modifications to introduce the propanoic acid group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(2,2-Difluorocyclopropyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,2-Difluorocyclopropyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2,2-Difluorocyclopropyl)propanoic acid can be compared with other fluorinated cyclopropane derivatives, such as:

Biological Activity

3-(2,2-Difluorocyclopropyl)propanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl ring substituted with two fluorine atoms and a propanoic acid moiety. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that it may inhibit enzymes related to inflammatory responses, contributing to its anti-inflammatory properties.
  • Receptor Modulation : There is evidence suggesting that this compound interacts with G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and inflammation. Such interactions can modulate signaling pathways that affect cellular responses .

Pharmacological Studies

Recent pharmacological studies have highlighted several key findings regarding the activity of this compound:

  • Anti-inflammatory Effects : In vivo studies demonstrated that the compound significantly reduces inflammation in animal models of arthritis. The mechanism appears to involve the suppression of pro-inflammatory cytokines .
  • Neuroprotective Properties : Research has suggested that it may offer neuroprotective effects by modulating glutamate receptor activity. This modulation can help prevent excitotoxicity, which is implicated in neurodegenerative diseases .

Case Studies

  • Study on Inflammation :
    • Objective : To evaluate the anti-inflammatory effects of this compound in a rat model of arthritis.
    • Findings : The compound reduced swelling and pain significantly compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions.
  • Neuroprotection Study :
    • Objective : To assess neuroprotective effects in models of excitotoxicity.
    • Findings : Treatment with this compound resulted in decreased neuronal death and improved behavioral outcomes in treated animals compared to untreated controls.

Data Summary Table

Biological ActivityObserved EffectsReference
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveDecreased neuronal death
Enzyme inhibitionSuppressed inflammatory enzymes

Properties

IUPAC Name

3-(2,2-difluorocyclopropyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-6(8)3-4(6)1-2-5(9)10/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSCXZQZHWSLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955499-07-6
Record name 3-(2,2-difluorocyclopropyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2-Difluorocyclopropyl)propanoic acid
Reactant of Route 2
3-(2,2-Difluorocyclopropyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2,2-Difluorocyclopropyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2,2-Difluorocyclopropyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2,2-Difluorocyclopropyl)propanoic acid
Reactant of Route 6
3-(2,2-Difluorocyclopropyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.